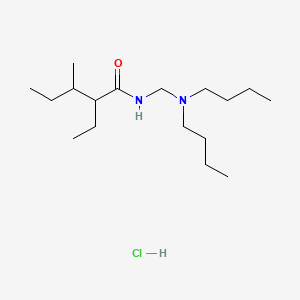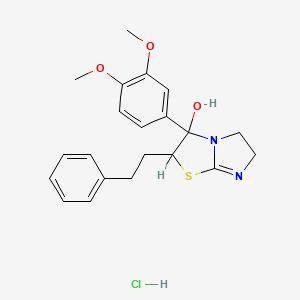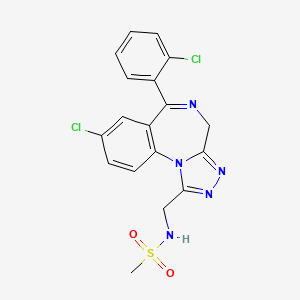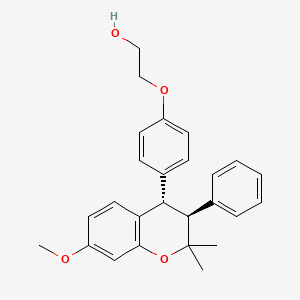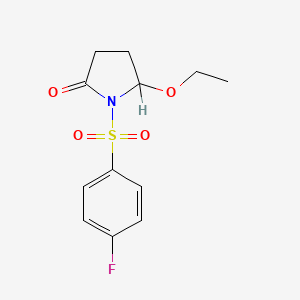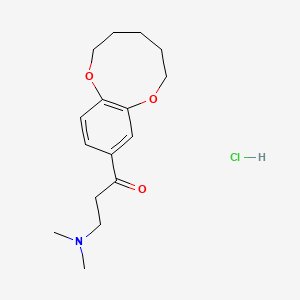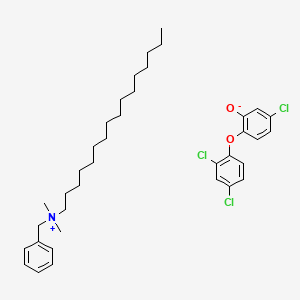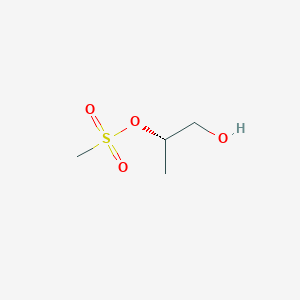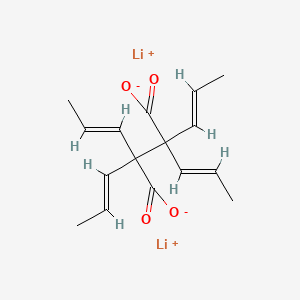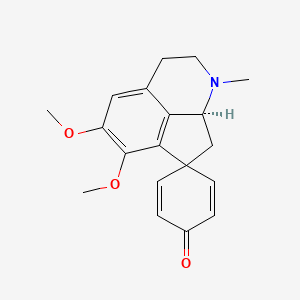
Pronuciferine, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pronuciferine, (-)- is an isoquinoline alkaloid that is part of the aporphine class of compounds. It is found in various plant species, including Nelumbo nucifera (lotus). This compound has garnered interest due to its diverse pharmacological activities, including anti-diabetic, anti-obesity, anti-hyperlipidemic, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pronuciferine can be synthesized through a series of chemical reactions starting from simpler precursors. One method involves the use of dehydroreticuline synthase from common poppy (Papaver rhoeas) and dehydroreticuline reductase to convert (S)-norcoclaurine to ®-N-methylcoclaurine, which is then converted to pronuciferine .
Industrial Production Methods
the use of microbial synthesis and biotechnological approaches is a promising area for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pronuciferine undergoes various chemical reactions, including:
Oxidation: Pronuciferine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pronuciferine molecule.
Substitution: Pronuciferine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of pronuciferine, which may have different pharmacological properties .
Scientific Research Applications
Pronuciferine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating diabetes, obesity, hyperlipidemia, and HIV
Mechanism of Action
Pronuciferine exerts its effects through various molecular targets and pathways. One key mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism . This activation leads to improved insulin sensitivity and reduced lipid accumulation in cells .
Comparison with Similar Compounds
Similar Compounds
Armepavine: Shares structural similarities with pronuciferine and is involved in similar metabolic pathways.
Lirinidine: An aporphine-type alkaloid with significant effects on neurite outgrowth.
Uniqueness
Pronuciferine is unique due to its specific molecular structure and the particular pathways it influences. While similar compounds like nuciferine and armepavine share some pharmacological activities, pronuciferine’s distinct effects on glucose and lipid metabolism make it a valuable compound for further research .
Properties
CAS No. |
16654-37-8 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1 |
InChI Key |
WUYQEGNOQLRQAQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC34C=CC(=O)C=C4)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
